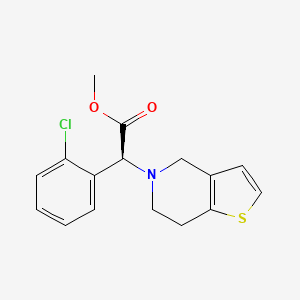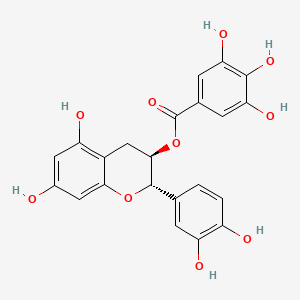
Adoprazine
概要
科学的研究の応用
Chemistry: It serves as a model compound for studying receptor interactions and the effects of receptor modulation.
Biology: Adoprazine is used in research to understand the role of serotonin and dopamine receptors in biological processes.
作用機序
アドプラジンは、セロトニン5-HT1A受容体では完全なアゴニストとして作用し、ドーパミンD2およびD3受容体では完全なアンタゴニストとして作用することでその効果を発揮します。 . この二重作用は、ドーパミン受容体遮断による統合失調症の陽性症状の管理と、セロトニン受容体活性化による陰性症状および認知障害の改善に役立ちます。 . 関与する分子標的には、5-HT1A、D2、およびD3受容体が含まれ、これらは神経伝達と気分および行動の調節において重要な役割を果たしています。 .
類似の化合物との比較
アドプラジンは、次のような類似の受容体活性を有する他の化合物と比較されます。
アリピプラゾール: D2受容体では部分的アゴニスト、5-HT1A受容体ではアゴニスト。
ペロスピロン: D2受容体ではアンタゴニスト、5-HT1A受容体ではアゴニスト。
ジプラシドン: D2受容体ではアンタゴニスト、5-HT1A受容体ではアゴニスト。
ビフェプルノクス: D2受容体では部分的アゴニスト、5-HT1A受容体ではアゴニスト。
ルラシドン: D2受容体ではアンタゴニスト、5-HT1A受容体ではアゴニスト。
アドプラジンの独自性は、5-HT1A受容体における完全なアゴニスト活性と、D2およびD3受容体における完全なアンタゴニスト活性にあります。これは、部分的アゴニストまたはアンタゴニスト活性を有する可能性のある他の化合物とは異なります。 .
生化学分析
Biochemical Properties
Adoprazine interacts with several key biomolecules in the body, most notably the 5-HT1A, D2, and D3 receptors . As a full 5-HT1A receptor agonist, it stimulates this receptor, which plays a crucial role in various biochemical reactions . As a full D2/3 receptor antagonist, it blocks the activity of these receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By influencing the activity of 5-HT1A, D2, and D3 receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the 5-HT1A, D2, and D3 receptors . As a 5-HT1A receptor agonist, it binds to this receptor and activates it . As a D2/3 receptor antagonist, it binds to these receptors and inhibits their activity .
Temporal Effects in Laboratory Settings
Its interactions with the 5-HT1A, D2, and D3 receptors suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its biochemical properties, it is likely that its effects vary with different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interactions with the 5-HT1A, D2, and D3 receptors . These interactions could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the 5-HT1A, D2, and D3 receptors .
Subcellular Localization
Given its interactions with the 5-HT1A, D2, and D3 receptors, it is likely that it is directed to specific compartments or organelles where these receptors are located .
準備方法
アドプラジンの合成には、いくつかの重要なステップが含まれます。 一般的な合成経路の1つは、4-(2-ヒドロキシエチル)シクロヘキサノンと1-(2,3-ジクロロフェニル)ピペラジンの縮合を含み、その後、還元アンモニア分解とアシル化を含む一連の反応が行われます。 . 反応条件は通常、エタノールや水などの溶媒、酢酸ナトリウムやヒドロキシルアミン塩酸塩などの試薬の使用が含まれます。 . 工業生産方法は異なる場合がありますが、一般的には規模と効率を最適化した同様の合成経路に従います。
化学反応の分析
アドプラジンは、次のようなさまざまな化学反応を受けます。
酸化: アドプラジンは特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: この化合物は、特に還元剤の存在下で還元反応を受けることもできます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。
科学研究の応用
化学: アドプラジンは、受容体相互作用と受容体調節の影響を研究するためのモデル化合物として役立ちます。
生物学: アドプラジンは、生物学的プロセスにおけるセロトニンとドーパミン受容体の役割を理解するために研究で使用されます。
類似化合物との比較
Adoprazine is compared with other compounds that possess similar receptor activity, such as:
Aripiprazole: A partial agonist at D2 receptors and an agonist at 5-HT1A receptors.
Perospirone: An antagonist at D2 receptors and an agonist at 5-HT1A receptors.
Ziprasidone: An antagonist at D2 receptors and an agonist at 5-HT1A receptors.
Bifeprunox: A partial agonist at D2 receptors and an agonist at 5-HT1A receptors.
Lurasidone: An antagonist at D2 receptors and an agonist at 5-HT1A receptors.
Cariprazine: A partial agonist at D2 and D3 receptors and an agonist at 5-HT1A receptors.
This compound’s uniqueness lies in its full agonist activity at 5-HT1A receptors and full antagonist activity at D2 and D3 receptors, which distinguishes it from other compounds that may have partial agonist or antagonist activities .
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSEUFHPNITEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944914 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-17-9 | |
| Record name | Adoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Adoprazine (SLV313) a potential atypical antipsychotic?
A: this compound demonstrates promising potential as an atypical antipsychotic due to its dual-action mechanism. It acts as a potent antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. [] This dual activity profile is thought to contribute to its therapeutic benefits in treating schizophrenia and potentially Parkinson's disease. []
Q2: How does the structure of this compound relate to its activity?
A: Structure-activity relationship (SAR) studies on this compound analogs have revealed key structural features influencing its binding affinity to D2 and 5-HT1A receptors. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances dual D2 and 5-HT1A receptor binding affinities. [] Further research explores the impact of various aryl and biaryl substituents on the piperazine or piperidine ring, aiming to optimize potency and selectivity. [, , , , , , ]
Q3: What synthetic approaches have been explored for this compound and its analogs?
A: The synthesis of this compound analogs typically involves a multistep process. One common approach utilizes Buchwald-Hartwig coupling reactions to connect aryl halides with protected piperazine derivatives, followed by deprotection and reductive amination with biarylaldehydes. [, ] Another method employs Suzuki-Miyaura cross-coupling reactions of cyclic vinyl boronates with aryl halides to construct the core piperidine structure, followed by similar modification steps. [, ]
Q4: Has the crystal structure of this compound or its analogs been determined?
A: Yes, several studies report the successful determination of crystal structures for a range of 1-aryl-4-(biarylmethylene)piperazine analogs of this compound. [, , ] These structural insights provide valuable information about the three-dimensional conformation of these molecules, which is crucial for understanding their interactions with target receptors and guiding further drug design efforts.
Q5: What are the current limitations and future directions for this compound research?
A: Despite its promising preclinical profile, this compound's clinical development was discontinued. While the specific reasons remain undisclosed, this highlights common challenges in drug development, such as suboptimal pharmacokinetic properties, insufficient therapeutic efficacy, or unforeseen safety concerns. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)






![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)






